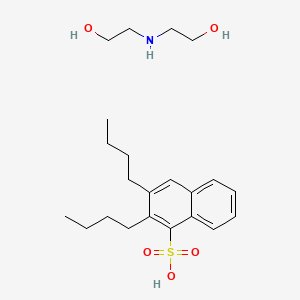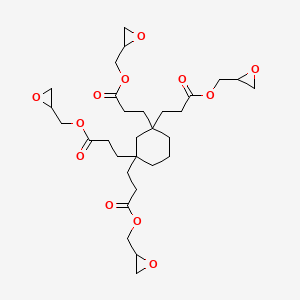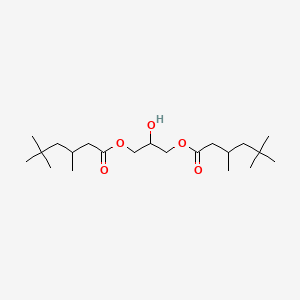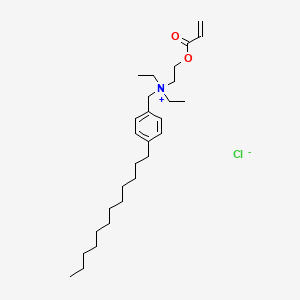
(p-Dodecylbenzyl)diethyl(2-((1-oxoallyl)oxy)ethyl)ammonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(p-Dodecylbenzyl)diethyl(2-((1-oxoallyl)oxy)ethyl)ammonium chloride is a quaternary ammonium compound with a complex structure. It is known for its surfactant properties and is used in various industrial and scientific applications. The compound’s molecular formula is C28H48ClNO2, and it has a molecular weight of 466.13922 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (p-Dodecylbenzyl)diethyl(2-((1-oxoallyl)oxy)ethyl)ammonium chloride typically involves a multi-step process. One common method includes the alkylation of diethylamine with (p-Dodecylbenzyl) chloride, followed by the reaction with 2-((1-oxoallyl)oxy)ethyl chloride. The reaction conditions often require a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and distillation .
Analyse Des Réactions Chimiques
Types of Reactions
(p-Dodecylbenzyl)diethyl(2-((1-oxoallyl)oxy)ethyl)ammonium chloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may use reagents such as lithium aluminum hydride.
Substitution: Common substitution reactions involve nucleophiles like hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Lithium aluminum hydride; anhydrous conditions.
Substitution: Hydroxide ions, amines; aqueous or organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions often result in the formation of new quaternary ammonium compounds .
Applications De Recherche Scientifique
(p-Dodecylbenzyl)diethyl(2-((1-oxoallyl)oxy)ethyl)ammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies to investigate membrane permeability and ion transport.
Industry: Utilized in the formulation of detergents, disinfectants, and emulsifiers.
Mécanisme D'action
The mechanism of action of (p-Dodecylbenzyl)diethyl(2-((1-oxoallyl)oxy)ethyl)ammonium chloride involves its interaction with cell membranes. The compound’s surfactant properties allow it to disrupt lipid bilayers, increasing membrane permeability. This can lead to the leakage of cellular contents and eventual cell death. The molecular targets include membrane lipids and proteins involved in maintaining cell integrity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar surfactant properties.
Cetyltrimethylammonium bromide: Used as a surfactant and antiseptic.
Dodecyltrimethylammonium chloride: Commonly used in detergents and fabric softeners.
Uniqueness
(p-Dodecylbenzyl)diethyl(2-((1-oxoallyl)oxy)ethyl)ammonium chloride is unique due to its specific structure, which provides a balance between hydrophobic and hydrophilic properties. This makes it particularly effective in applications requiring strong surfactant action and membrane interaction .
Propriétés
Numéro CAS |
94086-90-5 |
|---|---|
Formule moléculaire |
C28H48ClNO2 |
Poids moléculaire |
466.1 g/mol |
Nom IUPAC |
(4-dodecylphenyl)methyl-diethyl-(2-prop-2-enoyloxyethyl)azanium;chloride |
InChI |
InChI=1S/C28H48NO2.ClH/c1-5-9-10-11-12-13-14-15-16-17-18-26-19-21-27(22-20-26)25-29(7-3,8-4)23-24-31-28(30)6-2;/h6,19-22H,2,5,7-18,23-25H2,1,3-4H3;1H/q+1;/p-1 |
Clé InChI |
VIQPWVDEZNSQBN-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCC1=CC=C(C=C1)C[N+](CC)(CC)CCOC(=O)C=C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


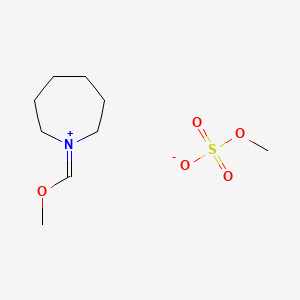
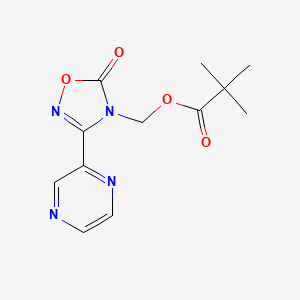
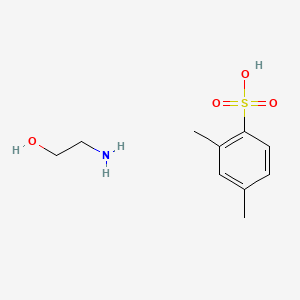
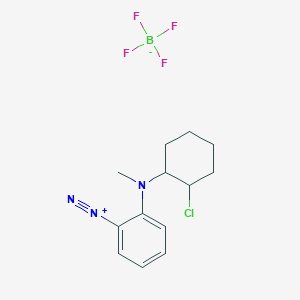


![8-Tert-butyl-2,3-dimethyl-1,4-dioxaspiro[4.5]decane](/img/structure/B12677082.png)

